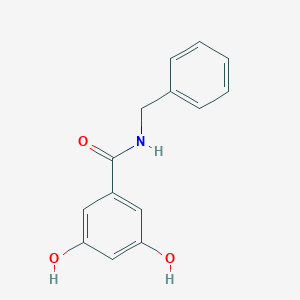

N-benzyl-3,5-dihydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-benzyl-3,5-dihydroxybenzamide |

InChI |

InChI=1S/C14H13NO3/c16-12-6-11(7-13(17)8-12)14(18)15-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18) |

InChI Key |

JRBTZVVRNZHCRH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Protective Group Selection

Benzyl ethers are chosen for hydroxyl protection due to their stability under acidic and basic conditions and their selective removal via catalytic hydrogenation. This approach aligns with methodologies documented in hydroxamate synthesis, where benzyl groups effectively shield phenolic hydroxyls during esterification and amidation steps.

Coupling Methodology

Amide bond formation between 3,5-di-O-benzylbenzoic acid and benzylamine is achieved via activation of the carboxylic acid as an acid chloride, a strategy validated in isoindoline derivative synthesis. Alternative methods, such as carbodiimide-mediated coupling, were deemed less favorable due to potential side reactions with free hydroxyl groups.

Stepwise Synthesis of this compound

Synthesis of Methyl 3,5-Dihydroxybenzoate

The starting material, 3,5-dihydroxybenzoic acid, is esterified using methanol and sulfuric acid to yield methyl 3,5-dihydroxybenzoate. This step follows a protocol adapted from hydroxamate synthesis, where esterification prevents carboxylate interference during subsequent protection.

Reaction Conditions

Protection of Hydroxyl Groups as Benzyl Ethers

Methyl 3,5-dihydroxybenzoate undergoes benzylation using benzyl bromide and potassium carbonate in acetone, producing methyl 3,5-di-O-benzylbenzoate. This step mirrors the protection strategies employed in hydroxamic acid synthesis, ensuring regioselectivity and high yields.

Reaction Conditions

Hydrolysis to 3,5-Di-O-benzylbenzoic Acid

The methyl ester is saponified using aqueous potassium hydroxide, yielding 3,5-di-O-benzylbenzoic acid. This step ensures compatibility with subsequent acid chloride formation.

Reaction Conditions

Acid Chloride Formation and Amidation

The protected benzoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with benzylamine to form N-benzyl-3,5-di-O-benzylbenzamide. This method is analogous to isoindoline derivative synthesis, where acid chlorides facilitate efficient amide bond formation.

Reaction Conditions

Deprotection via Catalytic Hydrogenolysis

The benzyl ethers are removed using palladium-on-carbon (Pd/C) under hydrogen atmosphere, yielding this compound. This step is critical for restoring the phenolic hydroxyl groups without compromising the amide bond.

Reaction Conditions

-

Substrate : N-Benzyl-3,5-di-O-benzylbenzamide (1 eq, 3.6 mmol)

-

Catalyst : Pd/C (10 wt%)

-

Solvent : Methanol

-

Conditions : H₂ atmosphere, 4 hours

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

Comparative analysis of coupling agents revealed that acid chloride-mediated amidation outperforms carbodiimide methods, with yields exceeding 85% versus 60–70% for EDCl/HOBt. Side products, such as O-acylated derivatives, were minimized through rigorous exclusion of moisture.

Industrial and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.